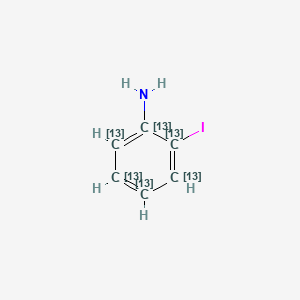

2-Iodoaniline-13C6

Description

Significance of Aryl Halides and Anilines in Contemporary Organic Synthesis

Aryl halides and anilines are fundamental classes of organic compounds that serve as pivotal building blocks in a vast array of chemical transformations. wikipedia.orgnih.gov An aryl halide is an aromatic compound where one or more hydrogen atoms on the aromatic ring are substituted by a halogen. wikipedia.org Anilines, which are derivatives of benzene (B151609) containing an amino group, are crucial precursors in many synthetic pathways. acs.org

The significance of these compounds lies in their versatility as intermediates for creating more complex molecules. wikipedia.orgguidechem.com They are indispensable in the synthesis of pharmaceuticals, agrochemicals like herbicides and fungicides, and dyes. wikipedia.orgguidechem.com Aryl halides, in particular, are vital substrates in numerous metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Chan-Lam coupling, which are powerful methods for forming carbon-nitrogen bonds. nih.govrsc.org These reactions have revolutionized the way chemists construct the core structures of many biologically active compounds and materials. nih.gov

The synthesis of aryl halides from anilines is a well-established and important transformation, often proceeding through methods like the Sandmeyer reaction, which converts an aryldiazonium salt (derived from an aniline) into an aryl halide. acs.org Conversely, the amination of aryl halides is a primary route to synthesizing substituted anilines. rsc.orgorganic-chemistry.org The interplay between these two classes of compounds underscores their central role in modern organic synthesis.

The Role of Carbon-13 Isotopic Labeling in Mechanistic and Tracing Studies

Isotopic labeling is a powerful technique used to trace the journey of atoms through chemical reactions and biological pathways. wikipedia.org It involves replacing an atom in a molecule with one of its isotopes, which has the same number of protons but a different number of neutrons. Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon that is widely used for this purpose. symeres.com

The incorporation of ¹³C into a molecule allows researchers to follow the labeled carbon atoms using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). wikipedia.orgsymeres.com These methods can distinguish between the common ¹²C and the heavier ¹³C isotope, providing detailed insights into reaction mechanisms. wikipedia.org

Key applications of ¹³C isotopic labeling in scientific research include:

Elucidating Reaction Mechanisms: By tracking the position of ¹³C atoms from reactants to products, chemists can determine the precise bond-breaking and bond-forming events that occur during a reaction. nih.govacs.org This was demonstrated in the study of the Skraup-Doebner-Von Miller quinoline (B57606) synthesis, where ¹³C-labeled ketones were used to uncover a fragmentation-recombination mechanism. nih.gov

Metabolic and Biosynthetic Pathway Analysis: In biochemistry and toxicology, ¹³C-labeled compounds are used to trace metabolic pathways, study the fate of drugs and agrochemicals in organisms and the environment, and understand the biosynthesis of natural products. symeres.comchemrxiv.orgnih.gov For example, ¹³C-labeled aniline (B41778) has been used to quantify biodegradation rates in environmental samples. researchgate.net

Quantitative Analysis: Stable isotope-labeled compounds serve as ideal internal standards in mass spectrometry, enabling precise quantification of target molecules in complex mixtures. symeres.com

Research Context and Importance of 2-Iodoaniline-¹³C₆ in Scientific Inquiry

2-Iodoaniline-¹³C₆ is a specialized chemical reagent that combines the reactive properties of 2-iodoaniline (B362364) with the analytical advantages of uniform carbon-13 labeling. medchemexpress.com The unlabeled compound, 2-iodoaniline, is a valuable synthetic intermediate, particularly in the preparation of nitrogen-containing heterocyclic compounds like indoles, which are core structures in many pharmaceuticals. chemicalbook.comresearchgate.net

The strategic placement of an iodine atom and an amino group on adjacent positions of the benzene ring makes 2-iodoaniline a versatile precursor for reactions that build complex molecular architectures. The iodine atom can participate in a variety of cross-coupling reactions, while the amino group provides a site for further functionalization. guidechem.com

By labeling all six carbon atoms of the benzene ring with ¹³C, 2-Iodoaniline-¹³C₆ becomes an invaluable tool for mechanistic investigations. medchemexpress.combldpharm.com When this compound is used in a chemical synthesis, researchers can use NMR and MS to track the fate of the entire aromatic ring throughout the reaction sequence. This allows for the unambiguous determination of reaction pathways, the identification of transient intermediates, and the study of molecular rearrangements. acs.org For instance, in complex reactions like the synthesis of indole (B1671886) derivatives from 2-iodoaniline, the ¹³C₆-labeled version would provide definitive evidence for the proposed mechanism by tracking the connectivity of the carbon skeleton. researchgate.net

Chemical and Physical Data

The properties of 2-Iodoaniline-¹³C₆ are primarily derived from its unlabeled counterpart, with a key difference in molecular weight due to the presence of six ¹³C isotopes.

Table 1: Physicochemical Properties of 2-Iodoaniline and 2-Iodoaniline-¹³C₆

| Property | 2-Iodoaniline | 2-Iodoaniline-¹³C₆ | Source(s) |

| Synonyms | o-Iodoaniline, 2-Iodobenzenamine | 2-Iodophenylamine-¹³C₆ | bldpharm.cominfiniumpharmachem.comnih.gov |

| CAS Number | 615-43-0 | 1261170-87-9 | bldpharm.comnih.gov |

| Molecular Formula | C₆H₆IN | ¹³C₆H₆IN | bldpharm.comnih.gov |

| Molecular Weight | 219.02 g/mol | ~225.02 g/mol | bldpharm.comnih.gov |

| Appearance | Yellow to dark brown crystalline powder | Not specified | infiniumpharmachem.com |

| Melting Point | 55-58 °C | Not specified | chemicalbook.comchemsrc.com |

| Solubility | Soluble in alcohol, ether; Insoluble in water | Not specified | chemicalbook.cominfiniumpharmachem.com |

Table 2: Applications of Carbon-13 Isotopic Labeling in Research

| Application Area | Description | Key Techniques | Source(s) |

| Mechanistic Elucidation | Tracing atom and bond rearrangement during chemical reactions to determine the reaction pathway. | NMR, Mass Spectrometry | symeres.comnih.gov |

| Metabolic Tracing | Following the fate of a compound through biological systems to understand metabolism and excretion (ADME). | Mass Spectrometry, NMR | chemrxiv.orgnih.gov |

| Biosynthesis Studies | Investigating the natural pathways by which organisms produce complex molecules. | NMR, Mass Spectrometry | acs.org |

| Quantitative Analysis | Used as an internal standard for highly accurate and precise measurement of compound concentrations. | Mass Spectrometry | symeres.com |

| Environmental Fate | Studying the degradation and persistence of chemicals in the environment. | Mass Spectrometry | symeres.comresearchgate.net |

Detailed Research Findings

The direct application of 2-Iodoaniline-¹³C₆ is found in specialized mechanistic studies where understanding the transformation of the aniline ring is critical. While specific published articles focusing exclusively on this isotopologue are niche, its utility can be understood from research on related labeled compounds and the reactions of 2-iodoaniline.

Studies on the formation of complex heterocyclic structures frequently employ isotopically labeled precursors to validate proposed mechanisms. For example, research into the non-enzymatic formation of discoipyrrole natural products utilized ¹³C- and ¹⁵N-labeled substrates, including labeled anthranilic acid (2-aminobenzoic acid), a closely related aniline derivative. acs.org Through detailed NMR and mass spectrometry analysis, the researchers were able to track the formation of key intermediates in real-time and elucidate a complex reaction cascade involving pyrrole (B145914) formation and oxidation. acs.org The use of 2-Iodoaniline-¹³C₆ would be similarly powerful in dissecting the mechanisms of reactions where it serves as a precursor, such as palladium-catalyzed indole syntheses. researchgate.net

In environmental science, the biodegradation of aromatic amines is a significant area of research. A study using ¹³C-labeled aniline demonstrated that the rate of mineralization could be accurately quantified by measuring the evolution of ¹³C-labeled carbon dioxide. researchgate.net This approach provided a clear and direct measure of biodegradation, unaffected by physical processes like sorption to sediment. researchgate.net 2-Iodoaniline-¹³C₆ could be used in analogous studies to determine the environmental fate and biodegradability of halogenated anilines, which are an important class of industrial chemicals.

Structure

3D Structure

Properties

Molecular Formula |

C6H6IN |

|---|---|

Molecular Weight |

224.979 g/mol |

IUPAC Name |

6-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine |

InChI |

InChI=1S/C6H6IN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChI Key |

UBPDKIDWEADHPP-IDEBNGHGSA-N |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)N)I |

Canonical SMILES |

C1=CC=C(C(=C1)N)I |

Origin of Product |

United States |

Synthetic Methodologies for 2 Iodoaniline 13c6 and Precursors

Strategies for Carbon-13 Incorporation into Aniline (B41778) Scaffolds

The introduction of carbon-13 atoms into an aniline framework is a critical step in producing 2-Iodoaniline-13C6. This process allows researchers to trace the molecule through complex chemical or biological systems.

De novo synthesis is a primary strategy for preparing this compound. This approach builds the molecule from simpler, commercially available carbon-13 labeled starting materials. A common and efficient precursor for this method is Aniline-13C6. researchgate.netinvivochem.com The synthesis begins with the fully labeled aniline ring, and subsequent chemical transformations introduce the iodo group at the ortho position.

For instance, a general pathway involves the direct iodination of Aniline-13C6. While direct iodination of aniline can sometimes lead to a mixture of products, specific reaction conditions can favor the formation of the desired 2-iodo isomer. The synthesis of labeled 3,4-diaminobenzoic acid from Aniline-13C6 has been described in six steps, showcasing the multi-step processes often required to build more complex molecules from this labeled precursor. researchgate.net Similarly, the synthesis of labeled 2,4-dinitroanisole (B92663) has been achieved from Aniline-13C6, demonstrating the versatility of this starting material in creating various labeled aromatic compounds. nih.gov

Another approach involves starting with even simpler labeled molecules, such as [U-13C6]glucose, which can be used in biosynthetic pathways to produce labeled aromatic amino acids. researchgate.net These amino acids can then be chemically converted to the desired aniline scaffold. This biosynthetic approach offers a way to incorporate carbon-13 isotopes from a fundamental carbon source. nih.gov

Isotopic exchange offers an alternative method for introducing carbon-13 into the aniline ring. This technique involves exchanging the naturally abundant carbon-12 atoms in an unlabeled 2-iodoaniline (B362364) molecule with carbon-13 atoms from a labeled source. While less common for full-ring labeling, exchange methods can be valuable for specific applications.

Late-stage isotopic exchange methods have been developed for primary amines, allowing for the direct conversion of complex molecules into their isotopologues without requiring a de novo synthesis. nih.gov These methods often employ catalysts to facilitate the exchange process under mild conditions, making them suitable for complex drug derivatives. nih.gov While specific examples for this compound are not prevalent, the general principles of isotopic labeling through exchange are well-established for various organic molecules. wikipedia.orgcernobioscience.com These techniques are crucial for creating tracers for metabolic studies and for use in advanced analytical methods like hyperpolarized NMR. nih.gov

Synthesis of Unlabeled 2-Iodoaniline Derivatives

The synthesis of unlabeled 2-iodoaniline is well-documented, with several established methods providing reliable access to this important intermediate. These routes are crucial for both standalone applications and for developing and optimizing labeling strategies.

A practical and efficient method for synthesizing 2-iodoanilines is through the decarboxylative iodination of readily available anthranilic acids. rsc.org This transition-metal-free and base-free reaction uses inexpensive potassium iodide (KI) and iodine (I2) as the halogen sources. rsc.org The reaction is performed under an oxygen atmosphere, which is necessary for the transformation to occur. rsc.org

This method demonstrates high functional-group tolerance and can be scaled up for larger preparations. rsc.orgrsc.org The process is believed to involve a radical pathway. rsc.org Yields for various substituted 2-iodoanilines using this method are generally good, often reaching up to 90%. rsc.org

Table 1: Examples of 2-Iodoaniline Derivatives Synthesized via Decarboxylative Iodination rsc.org

| Product | Starting Material | Yield |

|---|---|---|

| 5-Bromo-2-iodoaniline | 2-Amino-4-bromobenzoic acid | 77% |

| 4-Bromo-2-iodoaniline | 2-Amino-5-bromobenzoic acid | 74% |

| 3-Fluoro-2-iodoaniline | 2-Amino-6-fluorobenzoic acid | 90% |

| 5-Chloro-2-iodoaniline | 2-Amino-4-chlorobenzoic acid | 59% |

| 4-Chloro-2-iodoaniline | 2-Amino-5-chlorobenzoic acid | 68% |

| 2-Iodo-3-methylaniline | 2-Amino-6-methylbenzoic acid | 78% |

Other iodination strategies for anthranilic acid derivatives include diazotization reactions and modified Hunsdiecker reactions mediated by mercury(II) salts. nih.gov Additionally, visible-light-induced decarboxylative iodination of aromatic carboxylic acids has emerged as a mild and efficient alternative. organic-chemistry.org

Several other synthetic routes to 2-iodoaniline exist. A classic and widely used method begins with the diazotization of o-nitroaniline to form a diazonium salt. This is followed by a Sandmeyer-type reaction where the diazonium salt is treated with potassium iodide to yield o-iodonitrobenzene. The final step involves the reduction of the nitro group, commonly using iron powder and an acid like hydrochloric acid or in an ammonium (B1175870) chloride buffer, to produce 2-iodoaniline. guidechem.com An improved version of this process involves the reverse addition of the diazonium salt solution to the potassium iodide solution, which helps to control the reaction and improve the yield of o-iodonitrobenzene. guidechem.com

Another route involves the direct iodination of aniline. This can be achieved using iodine and a base like sodium bicarbonate in water. orgsyn.org The reaction yields p-iodoaniline as the major product, but ortho- and meta-isomers can also be formed. Separation of the isomers is a key challenge in this approach.

Other reported methods include the synthesis from 1-(2-iodophenyl)ethanol using sodium azide, trifluoroacetic acid, and methanesulfonic acid, which results in a high yield of 89%. chemicalbook.comguidechem.com A copper-catalyzed reaction of aniline with potassium iodide and hydrogen peroxide in water also produces 2-iodoaniline. guidechem.com

Purification and Isolation Techniques for Labeled and Unlabeled Variants

The purification and isolation of 2-iodoaniline and its labeled counterpart are critical to obtaining a product of high purity for subsequent applications. Several techniques are commonly employed.

For unlabeled 2-iodoaniline, common purification methods include:

Steam Distillation: This technique is effective for separating 2-iodoaniline from non-volatile impurities. chemicalbook.com

Crystallization/Recrystallization: Crystallization from a solvent mixture like benzene (B151609)/petroleum ether is a standard method for purification. chemicalbook.comorgsyn.org Recrystallization can significantly improve the purity of the final product. orgsyn.org

Column Chromatography: Silica gel column chromatography is a versatile technique used to separate 2-iodoaniline from isomers and other reaction byproducts. rsc.orgchemicalbook.comguidechem.com A common mobile phase is a mixture of ethyl acetate (B1210297) and petroleum ether. rsc.orgguidechem.com

Melt Crystallization: This method avoids the use of organic solvents and is suitable for industrial-scale purification. It involves melting the crude product and then slowly cooling it to induce crystallization, followed by a "sweating" step to remove impurities. google.com

Sublimation: For further purification, especially after recrystallization, sublimation under high vacuum can be used to obtain a highly pure, less colored product. orgsyn.org

The purification of isotopically labeled compounds like this compound follows similar principles. However, given the high cost of labeled materials, techniques are often chosen to maximize recovery. High-performance liquid chromatography (HPLC) is frequently used for the purification of labeled compounds due to its high resolution and the ability to handle small quantities. The isolation of labeled products often involves careful chromatographic separation to ensure that the final product is free from any unlabeled starting material or byproducts. nih.gov

Reaction Mechanisms and Advanced Reactivity Studies Involving 2 Iodoaniline 13c6

Mechanistic Investigations of Iodoaniline-Mediated Transformations

2-Iodoaniline (B362364) serves as a versatile precursor in a variety of organic transformations, largely due to the unique interplay of its amino and iodo functionalities. These groups can act independently or cooperatively to direct reaction outcomes and enable novel reactivity.

The reactivity of the 2-iodoaniline scaffold is dictated by the electronic and steric properties of its two key functional groups. The amino (-NH₂) group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution, while the iodo (-I) group is a weakly deactivating group but also an ortho, para-director. This combination of electronic effects governs the regioselectivity of further functionalization.

The iodine atom is a crucial handle for introducing molecular complexity, particularly through transition metal-catalyzed cross-coupling reactions. Furthermore, the nitrogen and iodine atoms can act in concert, with the amino group serving as an internal nucleophile or directing group in cyclization reactions. In certain contexts, 2-iodoaniline can act as a chelating ligand to a metal center through both the nitrogen and iodine atoms. ed.ac.uk

Table 1: Influence of Functional Groups in 2-Iodoaniline Reactions

| Functional Group | Electronic Effect | Role in Reaction Pathways | Example Reaction Type |

|---|---|---|---|

| Amino (-NH₂) Group | Activating, ortho, para-directing | Directs electrophilic substitution, acts as an internal nucleophile, participates in hydrogen bonding. researchgate.net | Electrophilic Aromatic Substitution, Intramolecular Cyclization |

| Iodo (-I) Group | Weakly Deactivating, ortho, para-directing | Serves as a leaving group in cross-coupling, facilitates formation of hypervalent iodine species. | Palladium-Catalyzed Cross-Coupling, Oxidative Cyclization |

The iodine atom in 2-iodoaniline can be oxidized to form hypervalent iodine(III) or iodine(V) species, which are powerful and environmentally benign oxidizing agents. researchgate.netnih.gov These reagents, often generated in situ, can mediate a wide range of transformations, including oxidative cyclizations and functionalizations of alkenes. researchgate.netbeilstein-journals.org

Research has focused on designing aniline-type hypervalent iodine(III) reagents from 2-iodoaniline derivatives. For example, (diacetoxyiodo)-2-(N-alkylamido)benzene can be prepared from 2-iodoaniline and used to achieve direct intramolecular cyclizations via C-H bond abstraction, such as in Hofmann-Löffler-Freytag-type reactions. researchgate.net In these catalytic cycles, the iodoarene is oxidized to the active hypervalent iodine(III) species, which then performs the desired transformation before being reduced back to the iodoarene. beilstein-journals.org The development of chiral iodoarene catalysts derived from iodoanilines has also enabled asymmetric transformations. beilstein-journals.orgacs.org

Table 2: Representative Hypervalent Iodine(III)-Catalyzed Transformation

| Iodoarene Precursor | Oxidant | Reaction Type | Key Intermediate | Result |

|---|---|---|---|---|

| 2-Iodoaniline derivative | m-CPBA | Intramolecular Amination | λ³-Iodane | Formation of N-heterocycles |

| Chiral Iodoaniline | Oxone® | α-Oxytosylation of ketones | Chiral λ³-Iodane | Enantioselective C-O bond formation acs.org |

| Iodoarene | Selectfluor | Olefin Difunctionalization | Cationic λ³-Iodane | Intermolecular coupling of nucleophiles beilstein-journals.org |

Carbon-13 Tracing in Complex Organic Reactions

The use of 2-Iodoaniline-13C6 is particularly valuable for mechanistic studies where the carbon framework may undergo rearrangement. By tracking the position of the 13C labels in the products and intermediates, typically via NMR spectroscopy or mass spectrometry, chemists can map the intricate bond reorganizations that occur.

In many complex organic reactions, particularly those involving cationic intermediates or strained ring systems, carbon atoms can migrate, leading to "scrambled" products where the final connectivity does not match the initial atom arrangement. Isotopic labeling is the definitive method for detecting such phenomena. nih.gov

For instance, in a hypothetical metal-catalyzed ring expansion reaction starting with this compound, the distribution of the 13C labels in the expanded ring product would reveal the precise mechanism of the rearrangement. If a specific carbon-carbon bond migrates, the labeling pattern in the product will be distinct from that expected from a different mechanistic pathway. The absence of isotope scrambling can be equally informative, ruling out potential intermediates like symmetrical cations that would be expected to scramble the labels. acs.org

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its heavier isotopes. princeton.edu A 13C KIE is observed when a carbon atom involved in a bond-breaking or bond-forming event in the rate-determining step is replaced with 13C. Because the 13C atom is heavier, it has a lower zero-point vibrational energy, and bonds to it require more energy to break, resulting in a slower reaction rate (a "normal" KIE, k₁₂/k₁₃ > 1). princeton.edunih.gov

By measuring the KIE using this compound, researchers can probe the transition state of the rate-limiting step. For example, in a Suzuki coupling reaction, a significant KIE at the carbon atom bonded to iodine (C2) would provide strong evidence that the oxidative addition of the C-I bond to the palladium catalyst is the rate-determining step. Conversely, a KIE near unity (k₁₂/k₁₃ ≈ 1) would suggest that this step is not rate-limiting. nih.gov These measurements provide quantitative data that is crucial for building and validating detailed mechanistic models.

Table 3: Hypothetical 13C Kinetic Isotope Effects (KIE) in a Reaction of this compound

| Labeled Position | Reaction Step Probed | Expected k₁₂/k₁₃ Value | Mechanistic Implication |

|---|---|---|---|

| C2 (ipso-carbon) | Oxidative addition of C-I bond | > 1.02 | C-I bond cleavage is part of the rate-determining step. |

| C2 (ipso-carbon) | Oxidative addition of C-I bond | ~ 1.00 | C-I bond cleavage occurs before or after the rate-determining step. |

| C3-C6 (other ring carbons) | Electrophilic aromatic substitution | > 1.01 | C-H bond breaking or rehybridization at that position is rate-limiting. |

Applications in Advanced Organic Synthesis and Catalysis Research

2-Iodoaniline-13C6 as a Labeled Precursor in Complex Molecule Construction

The presence of the ¹³C₆-labeled phenyl ring allows researchers to trace the incorporation of this structural unit into larger molecules with high precision. This is particularly useful for elucidating reaction pathways, understanding molecular rearrangements, and quantifying reaction products or metabolites in complex mixtures.

2-Iodoaniline (B362364) is a well-established precursor for a variety of nitrogen-containing heterocycles. By substituting the standard reagent with this compound, chemists can readily synthesize the corresponding fully ¹³C-labeled analogues.

Benzothiazoles are a critical class of heterocyclic compounds with widespread applications in pharmaceuticals and materials science. One modern synthetic approach involves the copper-promoted cyclization of o-iodoaniline derivatives with sulfur sources and N-tosylhydrazones. organic-chemistry.orgnih.gov This method constructs the thiazole (B1198619) ring onto the aniline (B41778) framework.

The application of this compound in such a reaction would proceed as follows:

Reaction of this compound with a sulfur source (like S₈) and an N-tosylhydrazone in the presence of a copper catalyst. organic-chemistry.org

The process facilitates a [3 + 1 + 1]-type cyclization, where the aniline nitrogen, the ortho-carbon, and the iodine-bearing carbon from the labeled precursor form part of the final benzothiazole (B30560) core. nih.gov

The resulting product is a 2-substituted benzothiazole where the entire benzene (B151609) portion of the bicyclic system is ¹³C-labeled.

Another efficient method involves the iron-catalyzed tandem reaction of 2-iodoaniline with an isothiocyanate in water, which directly yields 2-aminobenzothiazoles. rsc.org Employing this compound in this environmentally benign process would produce ¹³C₆-labeled 2-aminobenzothiazoles, which are valuable for further synthetic elaboration or for use in metabolic studies.

The indole (B1671886) scaffold is a ubiquitous feature in natural products and medicinal chemistry. The Sonogashira coupling reaction provides a powerful and direct route to 2-substituted indoles starting from 2-iodoanilines. digitellinc.commdpi.com This tandem reaction involves an initial palladium- and copper-catalyzed cross-coupling of the 2-iodoaniline with a terminal alkyne, followed by an intramolecular cyclization to form the indole ring. nih.govresearchgate.net

By using this compound, this sequence allows for the synthesis of indoles with a fully labeled benzene ring. digitellinc.comnih.govnih.gov The resulting ¹³C₆-indoles are powerful probes for nuclear magnetic resonance (NMR) spectroscopy and serve as ideal internal standards for mass spectrometry-based quantification of indole-containing drugs or biomolecules.

| Heterocyclic System | Synthetic Strategy from this compound | Key Reactions |

| Benzothiazoles | Copper-promoted cyclization with S₈ and N-tosylhydrazones. organic-chemistry.orgnih.gov | C-S and C-N bond formation, intramolecular cyclization. |

| Indoles | Palladium-catalyzed reaction with terminal alkynes. researchgate.net | Sonogashira cross-coupling, intramolecular cyclization. nih.gov |

| Fused Indoles | Electrophilic cyclization of N,N-dialkyl-o-(1-alkynyl)anilines. nih.gov | Sonogashira coupling, electrophilic cyclization with I₂. nih.gov |

| Other N-Heterocycles | Intramolecular Buchwald-Hartwig amination or Heck reaction. wikipedia.orgresearchgate.netwikipedia.org | C-N or C-C bond formation, intramolecular cyclization. |

The versatility of 2-iodoaniline extends to the synthesis of other important heterocyclic systems. Palladium-catalyzed reactions are central to these transformations. For instance, an intramolecular Buchwald-Hartwig amination can be used to form various N-heterocycles. wikipedia.orgresearchgate.net In this approach, a side chain containing a primary or secondary amine, attached to the aniline nitrogen of the this compound precursor, can cyclize onto the labeled ring to form fused heterocyclic systems.

Similarly, the intramolecular Heck reaction offers a pathway to construct carbocycles or heterocycles fused to the labeled benzene ring. wikipedia.orgnih.gov These methods demonstrate the potential of this compound as a precursor for a wide array of isotopically labeled nitrogen-containing compounds, enabling advanced mechanistic and analytical studies. rsc.org

Chiral iodoarenes have emerged as effective and environmentally benign organocatalysts for various asymmetric transformations. acs.org 2-Iodoaniline serves as a key building block for a family of C₁ and C₂ symmetric chiral iodoaniline-lactate based catalysts. acs.org The synthesis involves protecting the amine group as a sulfonamide, followed by a Mitsunobu reaction with a chiral lactate (B86563) ester to introduce the stereogenic centers. acs.org

The use of this compound in this synthetic sequence would yield the corresponding ¹³C₆-labeled chiral catalysts. Such labeled catalysts are exceptionally valuable for:

Mechanistic Elucidation: Using ¹³C NMR spectroscopy to probe the catalyst's structure and its interactions with substrates and intermediates during the catalytic cycle.

Reaction Monitoring: Tracking the catalyst's concentration and stability over the course of a reaction using mass spectrometry.

High-Throughput Screening: Employing mass spectrometry-based methods to rapidly assess catalyst performance and enantioselectivity.

Synthesis of Isotopically Labeled Heterocyclic Systems

Catalytic Roles of 2-Iodoaniline-Derived Species

Beyond being a precursor, the derivatives of 2-iodoaniline themselves can function as powerful catalysts, particularly in the field of hypervalent iodine chemistry. The aforementioned chiral iodoaniline-lactate based compounds are precatalysts that, upon oxidation, form active chiral iodine(III) reagents. acs.org

These catalysts have proven highly effective in promoting enantioselective reactions, most notably the α-functionalization of ketones. Specifically, they catalyze the α-oxysulfonylation of ketones with high yields (up to 99%) and significant enantioselectivities (up to 83% ee). acs.org This reaction introduces an oxysulfonyl group to the α-position of a ketone, a valuable transformation in organic synthesis. The catalysts demonstrate broad substrate scope, accommodating various ketones and sulfonic acids, including sterically hindered nucleophiles. acs.org The success of these iodoaniline-derived catalysts highlights a modern, metal-free approach to asymmetric synthesis. acs.org

Chiral Iodoaniline-Lactate Based Catalysts in Asymmetric Transformations

A novel family of chiral iodoaniline-lactate based catalysts has been efficiently synthesized, demonstrating remarkable efficacy in promoting asymmetric transformations. researchgate.net These catalysts, which can possess either C₁ or C₂ symmetry, have been successfully employed in the α-oxysulfonylation of ketones. researchgate.net The synthesis commences with the protection of the nitrogen atom of iodoaniline derivatives as secondary sulfonamides, which reduces the nucleophilicity and basicity of the amine. researchgate.net Subsequently, (S)-methyl lactate or (S)-ethyl lactate is introduced via a Mitsunobu reaction to generate the chiral catalysts. researchgate.net

These newly developed catalysts have shown to promote the α-oxysulfonylation of ketones in shorter reaction times and with higher yields, reaching up to 99%. researchgate.net The resulting products have been obtained with enantioselectivities as high as 83%. researchgate.net This methodology provides a significant advancement in the catalytic asymmetric oxidation of carbonyl compounds. nih.gov

| Catalyst Type | Reaction Time | Yield (%) | Enantioselectivity (%) |

|---|---|---|---|

| Chiral Iodoaniline-Lactate | Shorter | Up to 99 | Up to 83 |

Palladium-Catalyzed Carbonylation and Cyclization Reactions

2-Iodoaniline and its derivatives are valuable substrates in palladium-catalyzed carbonylation and cyclization reactions, enabling the synthesis of a variety of heterocyclic compounds. One notable application is the intermolecular cyclocarbonylation of 2-iodoanilines with Michael acceptors, such as diethyl ethoxycarbonylbutendienoate, to produce 2,3,3-triethoxycarbonyl-2,3-dihydro-4(1H)-quinolinone derivatives in moderate to good yields. nih.gov This process involves a Michael addition followed by carbonylation. nih.gov

Furthermore, the palladium-catalyzed carbonylation of 4-substituted 2-iodoaniline derivatives can lead to different products depending on the substituent. nih.gov For instance, derivatives with methyl or hydrogen at the 4-position tend to form 2-aryl-benzo[d] researchgate.netresearchgate.netoxazin-4-one derivatives. nih.gov In contrast, those with chloro, bromo, cyano, or nitro groups at the same position yield dibenzo[b,f] researchgate.netnih.gov-diazocine-6,12-dione derivatives. nih.gov In the presence of primary and secondary amines as nucleophiles, aminocarbonylation reactions can occur, leading to the formation of 2-ketocarboxamides through a double carbon monoxide insertion. researchgate.net

| Substituent at 4-position | Product Type |

|---|---|

| Methyl, Hydrogen | 2-aryl-benzo[d] researchgate.netresearchgate.netoxazin-4-one |

| Chloro, Bromo, Cyano, Nitro | dibenzo[b,f] researchgate.netnih.gov-diazocine-6,12-dione |

Metal-Promoted Reactions Utilizing Iodoaniline Derivatives

Beyond palladium, other transition metals can promote reactions involving iodoaniline derivatives, often utilizing hypervalent iodine reagents as oxidants. nih.gov These reactions provide efficient alternatives to traditional cross-coupling methods. For instance, gold, copper, and ruthenium have been shown to be effective catalysts in oxidative coupling reactions. nih.govnih.gov

In these transformations, the hypervalent iodine compound facilitates the oxidation and provides heteroatom ligands at the metal center. nih.gov This strategy allows for the direct transformation of C-H bonds into carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalization of the starting materials. nih.gov The use of these environmentally benign and stable reagents represents a significant advancement in sustainable chemical synthesis. nih.gov

Isotopic Labeling for Biologically Relevant Compound Synthesis

The presence of the ¹³C₆-labeled ring in 2-iodoaniline-¹³C₆ makes it an ideal precursor for the synthesis of isotopically labeled biologically relevant compounds. This enables researchers to trace the metabolic fate of these molecules in living organisms.

Application in Folic Acid and Other Labeled Metabolites

A significant application of ¹³C-labeled anilines is in the synthesis of isotopically labeled folic acid. nih.gov Two primary methods have been developed that are suitable for incorporating stable isotopes. The first involves a reductive amination to connect a pteridine (B1203161) derivative with p-aminobenzoyl-L-glutamic acid. The second method relies on the formation of an amide bond between N-2-acetyl-N-10-trifluoroacetylpteroic acid and dimethyl L-glutamate. nih.gov Using these methods, folic acid labeled with ¹³C₆ in the p-aminobenzoate moiety has been successfully synthesized from [¹³C₆]aniline. nih.gov

These stable isotope-labeled folates are invaluable for in vivo investigations of folate absorption and metabolism. wikimedia.org Dual-label stable isotope dilution assays allow for the differentiation between unlabeled folates from endogenous body pools and administered [¹³C₅]-labeled folates from a test dose in bioavailability trials. semanticscholar.org This methodology has also been extended to quantify folate catabolites, such as p-aminobenzoyl glutamate (B1630785) and p-acetamidobenzoyl glutamate. semanticscholar.org

Tracers for Biosynthetic Pathway Elucidation

The use of ¹³C-labeled compounds as tracers is a cornerstone of metabolic research, allowing for the detailed elucidation of biosynthetic pathways. researchgate.net By introducing a ¹³C-labeled substrate into a biological system, scientists can track the incorporation of the isotope into various metabolites, thereby mapping the flow of carbon through metabolic networks. nih.gov

This technique, known as ¹³C-based metabolism analysis, can be used to assess the actual carbon contribution from a single substrate to a final product via a specific biosynthetic route. nih.gov It is particularly useful in several scenarios:

Quantifying the contribution of undefined nutrients to product synthesis. nih.gov

Identifying the primary carbon source in the co-metabolism of multiple substrates. nih.gov

Validating and quantifying the contribution of engineered versus native pathways to product synthesis. nih.gov

Assessing the influence of energy metabolism on microbial productivity. nih.gov

The use of precursors like 2-iodoaniline-¹³C₆ to synthesize labeled biological molecules provides a powerful tool for these investigations, offering precise insights into the complex web of biochemical reactions that sustain life. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon-13 Enrichment Analysis

NMR spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules and is particularly well-suited for analyzing ¹³C-enriched compounds. slideshare.net

Quantitative ¹³C Nuclear Magnetic Resonance (qNMR) is a primary method for determining the isotopic purity and confirming the labeling pattern of 2-Iodoaniline-¹³C₆. Unlike standard ¹³C NMR, quantitative methods require specific experimental conditions to ensure that the integrated signal intensity is directly proportional to the number of ¹³C nuclei at each position. doi.org This involves optimizing parameters such as relaxation delays and using proton decoupling techniques to eliminate the Nuclear Overhauser Effect (NOE). doi.org

The analysis allows for a site-specific determination of ¹³C incorporation, verifying that all six carbon atoms of the benzene (B151609) ring are indeed ¹³C isotopes. doi.org By comparing the integrals of the signals from the labeled carbon atoms to those of a known internal standard or to any residual ¹²C signals, the isotopic enrichment can be calculated with high precision. nih.govnih.gov The results from qNMR can serve as a valuable alternative or complement to Isotope Ratio Mass Spectrometry (IRMS). nih.govnih.gov

Table 1: Representative Quantitative ¹³C NMR Data for Isotopic Enrichment of 2-Iodoaniline-¹³C₆

| Carbon Position | Expected Chemical Shift (δ, ppm) for Unlabeled Analog | Observed Signal Integral (Normalized) | Calculated Isotopic Enrichment (%) |

|---|---|---|---|

| C1 (C-NH₂) | ~147 | 1.00 | >99 |

| C2 (C-I) | ~89 | 0.99 | >99 |

| C3 | ~130 | 1.01 | >99 |

| C4 | ~123 | 1.00 | >99 |

| C5 | ~129 | 0.99 | >99 |

| C6 | ~115 | 1.01 | >99 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is illustrative.

Two-dimensional (2D) NMR spectroscopy is indispensable for confirming the covalent structure of adducts formed when 2-Iodoaniline-¹³C₆ reacts with other molecules. nih.gov Techniques such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) are particularly informative.

HSQC identifies direct, one-bond correlations between protons and the ¹³C-labeled carbon atoms they are attached to. emerypharma.com This would confirm the connectivity within the aniline (B41778) ring of the adduct. emerypharma.com

HMBC detects longer-range correlations, typically over two to three bonds. emerypharma.com This is crucial for establishing the point of attachment between the 2-Iodoaniline-¹³C₆ moiety and the other part of the adduct. For instance, a correlation from a proton on the binding partner to a ¹³C-labeled carbon on the aniline ring provides unambiguous proof of the covalent bond. emerypharma.com

COSY (Correlation Spectroscopy) can be used to identify proton-proton coupling networks within the adduct, helping to assign the complete structure. wordpress.com

Table 2: Application of 2D NMR Techniques for Structural Analysis of a Hypothetical Adduct

| 2D NMR Experiment | Purpose | Expected Observation for a Labeled Adduct |

|---|---|---|

| ¹H-¹³C HSQC | Identify direct C-H bonds. emerypharma.com | Cross-peaks between aromatic protons and their directly attached ¹³C-labeled carbons on the aniline ring. |

| ¹H-¹³C HMBC | Identify long-range (2-3 bond) C-H correlations. emerypharma.com | Cross-peaks from protons on an attached molecule to the ¹³C-labeled carbons of the aniline ring, confirming the binding site. |

| ¹H-¹H COSY | Identify H-H spin coupling networks. wordpress.com | Correlations between adjacent protons on the aniline ring and within the attached molecule. |

Mass Spectrometry (MS) for Isotope Abundance and Fragmentation Pathway Analysis

Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds, providing precise mass measurements and insights into molecular structure. longdom.org

High-Resolution Mass Spectrometry (HRMS), utilizing analyzers like Time-Of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), provides mass measurements with sub-parts-per-million (ppm) accuracy. longdom.orgnih.gov This level of precision is essential for unequivocally verifying the elemental composition of 2-Iodoaniline-¹³C₆. longdom.org The exact mass of the fully labeled compound is significantly different from its unlabeled counterpart and other potential impurities. HRMS can easily distinguish between these, confirming that the desired isotopic labeling has been achieved. nih.gov

Table 3: Theoretical Exact Masses for Molecular Formula Verification

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| 2-Iodoaniline (B362364) | C₆H₆IN | 218.95450 |

| 2-Iodoaniline-¹³C₆ | ¹³C₆H₆IN | 224.97460 |

Note: Masses calculated using the most abundant isotopes: H (1.007825), ¹²C (12.000000), ¹³C (13.003355), N (14.003074), I (126.904473).

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion), its fragmentation via collision-induced dissociation (CID), and the analysis of the resulting fragment ions. northeastern.edu This technique is exceptionally useful for structural elucidation. semanticscholar.org

For 2-Iodoaniline-¹³C₆, the ¹³C labeling serves as a powerful tool to trace the carbon backbone during fragmentation. scispace.com The mass of any fragment containing the six-carbon ring will be shifted by +6 mass units compared to the corresponding fragment from unlabeled 2-iodoaniline. This allows for the confident assignment of fragment structures and the elucidation of fragmentation pathways. scispace.comnih.gov For example, the characteristic loss of an iodine radical or an ammonia (B1221849) molecule can be monitored, and the resulting fragments containing the aromatic ring will retain the +6 Da mass shift, confirming the origin of the fragment.

Table 4: Comparison of Predicted MS/MS Fragments for Labeled and Unlabeled 2-Iodoaniline

| Fragmentation Process | Unlabeled Fragment m/z (C₆H₆IN) | Labeled Fragment m/z (¹³C₆H₆IN) | Mass Shift (Da) |

|---|---|---|---|

| [M+H]⁺ (Precursor Ion) | 220.0 | 226.0 | +6 |

| Loss of I• | 93.0 | 99.0 | +6 |

| Loss of NH₃ | 203.0 | 209.0 | +6 |

Note: Nominal masses are used for simplicity.

Chromatographic Techniques in Conjunction with Isotopic Detection

Chromatographic techniques, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), are used to separate 2-Iodoaniline-¹³C₆ from its unlabeled precursor, reaction byproducts, or complex matrix components. When coupled with a mass spectrometer (GC-MS or LC-MS), these systems provide a powerful platform for both purification and analysis.

The GC or LC separates the compounds based on their physicochemical properties. The eluting compounds then enter the mass spectrometer, which acts as a highly specific and sensitive detector. By monitoring for the specific mass-to-charge ratio (m/z) of the ¹³C-labeled compound (e.g., m/z 225 for the molecular ion), its presence can be confirmed and quantified even in complex mixtures. This combination of chromatography for separation and mass spectrometry for detection ensures high confidence in the identification and purity assessment of 2-Iodoaniline-¹³C₆. It is also noteworthy that high-resolution chromatographic columns can sometimes achieve partial separation of molecules based on isotopic substitution, a phenomenon known as the isotope effect on chromatography.

Liquid Chromatography (LC) Coupled with Mass Spectrometry (LC-MS) for Labeled Compound Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for many isotopically labeled molecules. nih.govresearchgate.net The use of ¹³C-labeled internal standards, such as 2-Iodoaniline-¹³C₆, is a cornerstone of quantitative LC-MS-based studies, including metabolomics and proteomics. nih.govfrontiersin.org This approach allows for the accurate quantification of the unlabeled analyte by correcting for variations during sample preparation and analysis. rsc.org

A key application analogous to the use of 2-Iodoaniline-¹³C₆ is in quantitative glycomics, where ¹²C₆/¹³C₆ aniline is used for stable isotope labeling of N-linked oligosaccharides. nih.gov In this "twoplex" workflow, two different samples are labeled with either the light (¹²C₆) or heavy (¹³C₆) aniline, combined, and analyzed in a single LC-MS run. nih.govresearchgate.net This strategy minimizes technical run-to-run variation and allows for precise relative quantification based on the signal intensity ratios of the isotopic pairs. nih.gov The six-dalton mass difference (Δmass = 6 Da) between the ¹²C₆ and ¹³C₆ isotopologues provides a clear and distinct signal in the mass spectrum, facilitating data analysis. nih.gov

The LC-MS instrumentation for such analyses typically involves a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. nih.govlcms.cz This combination provides the necessary sensitivity and mass accuracy to distinguish between the labeled standard and the native analyte, as well as to resolve them from other matrix components. nih.gov

Table 1: Illustrative LC-MS Parameters for Aniline Compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| LC System | Nexera UHPLC | lcms.cz |

| Column | Kinetex C18 (100 x 2.1mm, 1.7µm) | lcms.cz |

| Mobile Phase | A: H₂O with 0.1% formic acid; B: Methanol | lcms.czresearchgate.net |

| Elution | Gradient | researchgate.net |

| Mass Spectrometer | Triple Quadrupole (e.g., LCMS-8040) or High-Resolution MS (e.g., TOF, Orbitrap) | nih.govlcms.cz |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) or Full Scan | researchgate.net |

This table presents typical conditions for the analysis of aniline derivatives by LC-MS/MS and is representative of the setup that could be adapted for 2-Iodoaniline-¹³C₆.

Gas Chromatography (GC) for Volatile Labeled Species

Gas chromatography is the state-of-the-art technique for the targeted isotopic analysis of volatile and semi-volatile compounds. nih.govresearchgate.net For analytes like 2-Iodoaniline, which can be volatilized, GC coupled with mass spectrometry (GC-MS) is an excellent analytical choice. nih.govrsc.org The use of stable isotope-labeled internal standards is well-established in GC-MS to enhance the accuracy and precision of quantitative methods. chromatographyonline.comchromatographyonline.com The labeled standard, 2-Iodoaniline-¹³C₆, co-elutes with the unlabeled analyte but is distinguished by its mass-to-charge ratio in the mass spectrometer. chromatographyonline.com

Research comparing different GC-MS ionization and detection techniques for the analysis of iodinated aniline derivatives has highlighted the effectiveness of the method. nih.gov Techniques such as electron ionization (GC-EI-MS) and negative chemical ionization (GC-NCI-MS) have been successfully employed. nih.gov GC-NCI-MS, in particular, can offer excellent sensitivity for electrophilic compounds like iodinated anilines, achieving limits of detection in the low picogram-per-liter range. nih.gov Furthermore, tandem mass spectrometry (GC-MS/MS) in multiple reaction monitoring (MRM) mode provides superior selectivity and can further lower detection limits. nih.gov

The performance of different GC-MS instruments, including low-resolution quadrupole and high-resolution time-of-flight (TOF) systems, has been evaluated for stable isotope tracing studies. nih.gov While all can yield similar biological results, high-resolution instruments like GC-QTOF MS offer more accurate isotope ratios by better resolving analyte ions from isobaric interferences. nih.gov

Table 2: Representative GC-MS Conditions for 2-Iodoaniline Analysis

| Parameter | Condition | Reference |

|---|---|---|

| GC System | Agilent Gas Chromatograph | rsc.org |

| Column | HP-5 Fused Silica Capillary (30m x 0.25mm) | rsc.orgepa.gov |

| Carrier Gas | Helium | rsc.org |

| Injection Mode | Splitless | nih.gov |

| Injector Temperature | 250 °C | nih.govrsc.org |

| Oven Program | Initial 40°C, hold 1 min, ramp 10°C/min to 240°C, hold 1 min | nih.gov |

| Ion Source Temperature | 200-230 °C | nih.gov |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) | nih.gov |

This table summarizes typical instrumental parameters for the GC-MS analysis of iodinated anilines, which are directly applicable to the analysis of 2-Iodoaniline and its ¹³C₆-labeled analogue.

Theoretical and Computational Studies on 2 Iodoaniline 13c6 Reactivity

Density Functional Theory (DFT) Calculations for Reaction Pathway Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and reactivity of molecules. chemrxiv.org By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular energies, geometries, and properties. For 2-Iodoaniline-13C6, DFT is instrumental in predicting how isotopic labeling influences reaction pathways. While isotopic substitution does not alter the electronic potential energy surface according to the Born-Oppenheimer approximation, it does affect the zero-point vibrational energies (ZPVE) and vibrational frequencies of the molecule, which can influence reaction kinetics.

The kinetic isotope effect (KIE) is a key phenomenon where the rate of a chemical reaction is altered by isotopic substitution at or near a bond being broken or formed in the rate-determining step. DFT calculations are highly effective for predicting the KIE by locating the transition state (TS) structure and calculating the vibrational frequencies for both the isotopically light (unlabeled 2-iodoaniline) and heavy (this compound) species.

The primary effect of ¹³C labeling on transition states is the alteration of vibrational modes involving the carbon atoms. Bonds to the heavier ¹³C isotope have lower vibrational frequencies. In a transition state, these differences can lead to a lower ZPVE compared to the unlabeled reactant, resulting in a slightly different activation energy and, consequently, a change in the reaction rate. By analyzing the imaginary frequency of the transition state and the ZPVE corrections for both isotopologues, the KIE can be quantified, offering insights into isotopic selectivity in complex reaction mechanisms.

Table 1: Illustrative DFT Parameters for Transition State Analysis

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Functional | Approximates the exchange-correlation energy. | B3LYP, M06-2X, ωB97X-D |

| Basis Set | Describes the atomic orbitals of the system. | 6-311+G(d,p), def2-TZVP |

| Solvation Model | Accounts for the effect of the solvent. | PCM, SMD |

| Task | The type of calculation performed. | Transition State Optimization (Opt=TS), Frequency |

Beyond the transition state, DFT is used to calculate the energies of all reactants, intermediates, and products along a proposed reaction coordinate. For this compound, the relative energies of intermediates can be subtly shifted compared to the unlabeled compound due to differences in ZPVE.

The process involves:

Geometry Optimization: The minimum energy structure of each intermediate is calculated.

Frequency Calculation: Vibrational frequencies are computed at each optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the ZPVE.

Energy Correction: The ZPVE is added to the electronic energy to obtain a more accurate total energy at 0 K.

By comparing the resulting energy profiles for this compound and its unlabeled counterpart, computational chemists can determine if the isotopic labeling stabilizes or destabilizes certain intermediates, potentially altering the favorability of one reaction pathway over another.

Molecular Dynamics Simulations to Understand Conformation and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of molecular behavior, including conformational changes and intermolecular interactions. nih.gov

For this compound, MD simulations can elucidate how the molecule behaves in different environments, such as in solution or in a crystal lattice. The primary interactions governing its behavior include:

Hydrogen Bonding: Between the amine (-NH₂) group and solvent or other molecules.

Halogen Bonding: The electrophilic region on the iodine atom can interact with nucleophiles.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

While the force fields used in classical MD simulations are based on electronic structure and are thus insensitive to isotopic substitution, the dynamics of the system are affected. The increased mass of the ¹³C atoms leads to slower vibrational motions and diffusional properties. These subtle dynamic effects can be important for processes that are sensitive to molecular motion. All-atom MD simulations can track the trajectory of thousands of atoms, providing statistical insights into the preferred conformations and the strength and lifetime of intermolecular interactions. nih.gov

Table 2: Interactions Studied by Molecular Dynamics Simulations

| Interaction Type | Description | Relevance to this compound |

|---|---|---|

| Hydrogen Bonding | Interaction between the H on the -NH₂ group and an electronegative atom (e.g., O, N). | Determines solvation structure and intermolecular aggregation. |

| Halogen Bonding | Non-covalent interaction involving the iodine atom as a Lewis acid. | Influences crystal packing and interactions with Lewis bases. |

| π-π Stacking | Attractive interaction between the electron clouds of the aromatic rings. | Contributes to the stability of molecular aggregates and crystals. |

Quantum Chemical Modeling of Spectroscopic Signatures of 13C-Labeled Positions

One of the primary reasons for isotopic labeling is for spectroscopic analysis. Quantum chemical methods, particularly DFT, are exceptionally useful for predicting and interpreting the spectroscopic signatures that arise from ¹³C labeling.

The most significant application is in Nuclear Magnetic Resonance (NMR) spectroscopy. Since ¹²C has a nuclear spin of 0 and is NMR-inactive, natural abundance ¹³C NMR relies on the ~1.1% of carbon atoms that are the ¹³C isotope. In this compound, all six carbon atoms are NMR-active, leading to a dramatically different and more informative spectrum. Quantum chemical calculations can accurately predict:

¹³C Chemical Shifts: The precise chemical shift of each carbon atom is highly sensitive to its local electronic environment. DFT calculations can model this shielding effect to predict the NMR spectrum, aiding in the assignment of experimental peaks.

¹³C-¹³C and ¹³C-¹H Coupling Constants: The interactions between the spins of adjacent nuclei lead to signal splitting. Calculating these J-coupling constants provides detailed information about the bonding and connectivity within the molecule.

Furthermore, isotopic substitution affects vibrational spectra (Infrared and Raman). The frequency of a vibrational mode is dependent on the masses of the atoms involved. Replacing ¹²C with ¹³C causes a predictable redshift (lowering of frequency) in the vibrational modes associated with the carbon backbone, such as C-C stretching and C-H bending. These calculated shifts can be compared with experimental spectra to confirm the position of the labels and to understand the nature of the molecular vibrations. researchgate.net

Table 3: Predicted Spectroscopic Effects of ¹³C Labeling

| Spectroscopy Type | Parameter | Predicted Effect of ¹³C Labeling |

|---|---|---|

| NMR | Chemical Shift (δ) | Specific shifts predicted for each of the six labeled carbon positions. |

| NMR | Coupling Constants (J) | Appearance of ¹³C-¹³C coupling; altered ¹³C-¹H coupling values. |

| Infrared (IR) | Vibrational Frequency (cm⁻¹) | Redshift of C-C, C-N, C-I, and C-H vibrational modes. |

| Raman | Vibrational Frequency (cm⁻¹) | Similar redshift to IR for Raman-active modes involving carbon. |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Site-Specific 13C-Labeling

The ability to introduce a 13C label at a specific position within a molecule is crucial for many advanced analytical techniques. While methods for producing uniformly labeled compounds exist, the development of novel synthetic routes for site-specific 13C-labeling of iodoanilines is a key area of future research. Such methods would allow for more precise tracking of specific carbon atoms through complex chemical and biological transformations.

One promising approach involves the use of palladium-catalyzed reactions. For instance, the cyanation of aryl iodides, such as 2-iodoaniline (B362364), with labeled zinc cyanide can introduce a 13C-labeled nitrile group, which can then be further manipulated. rsc.org Similarly, palladium-catalyzed double carbonylation of 2-iodoanilines offers a pathway to synthesize 13C-labeled isatins, which are precursors to various biologically active molecules. researchgate.net Research is also exploring the use of specifically labeled starting materials, such as [13C6]aniline, to synthesize more complex labeled compounds. researchgate.net The development of more efficient and versatile synthetic strategies will be critical for expanding the applications of 2-Iodoaniline-13C6.

Integration of this compound in Multi-Isotopic Labeling Strategies

The simultaneous use of multiple stable isotopes, known as multi-isotopic labeling, provides a powerful method for dissecting complex biological and chemical systems. Integrating this compound into these strategies can offer a more detailed picture of molecular transformations. For example, combining 13C labeling with other isotopes like 15N or 2H can help to trace the fate of different parts of a molecule simultaneously. washington.edu

This approach is particularly valuable in protein NMR spectroscopy, where specific labeling patterns can help to resolve complex spectra and provide detailed structural and dynamic information. utoronto.ca Furthermore, multi-isotope labeling can be used in metabolic studies to simultaneously track the flux of different nutrients through various pathways. researcher.life The development of analytical techniques that can effectively deconvolute the signals from multiple isotopes will be crucial for realizing the full potential of this approach.

Expanding Applications in Metabolic Flux Analysis and Systems Biology

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. nih.gov 13C-labeled compounds are central to MFA, as they allow researchers to trace the flow of carbon through metabolic networks. nih.govethz.ch this compound, as a precursor to various biologically relevant molecules, has significant potential in this area.

By incorporating this compound into cellular systems, researchers can track its metabolism and gain insights into the activity of specific enzymes and pathways. embopress.org This information is critical for understanding cellular physiology in both healthy and diseased states. nih.gov In the context of systems biology, which aims to understand the complex interactions within biological systems, MFA provides a quantitative framework for integrating data from genomics, transcriptomics, and proteomics. nih.gov The use of this compound in MFA studies will contribute to a more comprehensive understanding of cellular metabolism and its role in complex biological processes.

Computational Design of New Catalytic Systems Incorporating Labeled Iodoaniline

The development of new and efficient catalysts is a major goal in chemistry. Computational methods are increasingly being used to design catalysts with specific properties. nih.govrsc.org These methods can be used to model the interaction of substrates, such as this compound, with potential catalysts, allowing for the rational design of more effective catalytic systems. nih.gov

For example, computational studies can be used to predict the reactivity of different catalytic sites and to identify potential intermediates and transition states in a catalytic cycle. unive.it This information can then be used to guide the synthesis and testing of new catalysts. The use of labeled compounds like this compound in these studies can provide valuable experimental data to validate and refine the computational models. tdx.cat This synergy between computational design and experimental validation is expected to accelerate the discovery of new catalysts for a wide range of applications.

Advanced Spectroscopic Techniques for In-Situ Monitoring of Labeled Reactions

The ability to monitor chemical reactions in real-time provides invaluable information about reaction kinetics and mechanisms. Advanced spectroscopic techniques are making it increasingly possible to perform in-situ monitoring of reactions involving labeled compounds. mdpi.com For example, techniques like Raman spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can be used to track the changes in molecular structure and concentration over the course of a reaction. acs.orgnih.gov

The use of 13C-labeled compounds like this compound is particularly advantageous for these techniques, as the 13C nucleus provides a unique spectroscopic signature that can be easily distinguished from the more abundant 12C. nih.gov This allows for the selective monitoring of the labeled compound and its transformation products, even in complex reaction mixtures. The development of more sensitive and versatile spectroscopic techniques will further enhance our ability to study reactions involving this compound and other labeled compounds, providing unprecedented insights into the dynamics of chemical and biological processes.

Q & A

Q. How does the isotopic labeling (13C6) in 2-Iodoaniline affect its physicochemical properties compared to the unlabeled compound?

To assess isotopic effects, researchers should employ nuclear magnetic resonance (NMR) spectroscopy to compare chemical shifts and coupling constants, and mass spectrometry (MS) to confirm isotopic enrichment. Differential scanning calorimetry (DSC) can evaluate thermal stability. Data should be tabulated to highlight shifts in melting points, solubility, and reactivity. Ensure comparisons are statistically validated to distinguish isotopic effects from experimental noise .

Q. What protocols ensure high isotopic purity during the synthesis of 2-Iodoaniline-13C6?

Use palladium-catalyzed cross-coupling with 13C6-labeled precursors under inert conditions. Purify via preparative HPLC or column chromatography, monitoring isotopic purity via high-resolution MS. Include control experiments with unlabeled analogs to validate synthesis efficiency. Document solvent selection (e.g., deuterated solvents for NMR compatibility) and reaction stoichiometry to minimize isotopic dilution .

Q. What are the critical storage conditions for preserving this compound’s stability in long-term studies?

Store in amber vials under argon at –20°C to prevent photodegradation and oxidation. Regularly validate stability using liquid chromatography (LC-MS) to detect decomposition products. Avoid repeated freeze-thaw cycles by aliquoting samples. Document storage conditions in metadata for reproducibility .

Advanced Research Questions

Q. How can researchers design experiments to investigate kinetic isotope effects (KIEs) of this compound in cross-coupling reactions?

Design competitive reactions using labeled and unlabeled substrates under identical catalytic conditions. Measure reaction rates via gas chromatography (GC) or LC-MS. Calculate KIEs using the ratio . Control variables (temperature, catalyst loading) rigorously and replicate experiments to account for systemic errors. Use computational modeling (DFT) to correlate experimental KIEs with transition-state geometries .

Q. What methodologies resolve contradictory data when using this compound as a tracer in metabolic pathway studies?

Apply multi-omics integration (e.g., isotopologue-resolved metabolomics coupled with proteomics) to contextualize tracer distribution. Use statistical tools like principal component analysis (PCA) to identify outliers. Replicate experiments across biological models (e.g., cell lines vs. in vivo) and validate via orthogonal techniques (e.g., fluorescent labeling). Address contamination risks by including negative controls and blank runs .

Q. How can isotopic tracing with this compound be optimized for studying reaction mechanisms in heterogeneous catalysis?

Employ operando spectroscopy (e.g., IR or Raman) to track labeled intermediates on catalyst surfaces. Combine with isotopic pulse-chase experiments to map reaction pathways. Use synchrotron-based X-ray absorption spectroscopy (XAS) to correlate isotopic labeling with catalyst structural changes. Data should be analyzed using kinetic models that integrate isotopic turnover rates .

Methodological Considerations

- Data Presentation : Tabulate isotopic purity, KIEs, and stability metrics in supplementary materials. Use high-resolution figures for spectral data, ensuring axes are labeled with units and error margins .

- Literature Review : Critically evaluate prior studies on 13C-labeled aromatics to identify gaps (e.g., limited mechanistic studies on iodine-substituted analogs). Use citation tools like Zotero to organize sources and avoid "citation stuffing" .

- Ethical Reproducibility : Publish raw spectral data and synthetic protocols in open-access repositories (e.g., Zenodo). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.